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Biochemical & Pharmacological Profile

The table below summarizes the core quantitative data for PXS-5153A:

Property Description

Primary Target Dual LOXL2/LOXL3 enzymatic inhibitor [1] [2] [3]
ICso for LOXL2 < 40 nM (across all mammalian species tested) [2] [3]
ICso for LOXL3 63 nM (human) [2] [3]

Selectivity >40-fold selective for LOXL2 over LOX and LOXL1; >700-fold selective over other
related amine oxidases (e.g., MAO-A, MAO-B) [1] [2]

Inhibitor Fast-acting; enzymatic activity is almost entirely blocked within 15 minutes [2] [3]
Kinetics

Key Reduction of LOXL2-mediated collagen oxidation and collagen crosslinking (both
Mechanism immature and mature crosslinks) [1]

Experimental Evidence in Disease Models
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PXS-5153A has demonstrated efficacy in several pre-clinical models of fibrosis, improving organ function

by reducing collagen content and crosslinks.

Disease Model Study Design Key Findings

Liver Fibrosis CCla-induced; PXS-5153A (3 or 10 | Disease severity, | liver collagen content,

(Rat) mg/kg) oral gavage daily after 3 | collagen crosslinks (DHLNL, HYP), |
weeks [1] Sirius red staining (fibrosis), improved

plasma ALT/AST (liver function) [1]

NASH (Mouse)  Streptozotocin/High-Fat Diet induced; | Disease severity, improved liver function
PXS-5153A (10 mg/kg) oral daily [1]
from week 8 to 14 [1]

Myocardial Left coronary artery occlusion; PXS- Improved cardiac output, reduced fibrosis in
Infarction 5153A (25 mg/kg) oral daily for 4 the non-infarct area [1]
(Mouse) weeks [1]

Detailed Experimental Protocols

For researchers looking to design related experiments, here are the key methodologies from the foundational

study [1].

e In Vitro LOXL2-Mediated Collagen Oxidation Assay

o Procedure: Recombinant human LOXL2 (rhLOXL2) is combined with collagen (rat tail, type 1)
in the presence or absence of PXS-5153A. The enzymatic reaction is carried out in a borate
buffer (pH 8.2).

o Detection: Hydrogen peroxide release, a direct byproduct of the lysyl oxidase reaction, is
measured using an Amplex-Red oxidation assay. The fluorescence slope is calculated during
the linear phase (20-40 minutes) to determine inhibition [1].

e In Vitro Collagen Crosslinking Assay

o Procedure: A solution of collagen is incubated with rhLOXL2, with or without PXS-5153A, at
37°C. The enzyme and inhibitor are replenished daily to sustain activity and inhibition over 5
days. Crosslinks are extracted on day 7 for analysis.
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o Analysis: Crosslinks are quantified using UHPLC-ESI-MS/MS. Samples are reduced with
NaBHa4, followed by acid hydrolysis. Specific crosslinks like DHLNL and HYP are extracted and
measured to quantify the level of collagen crosslinking [1].

¢ In Vivo Liver Fibrosis Model (CCL4-induced in rats)

o Animal Model: Sprague Dawley rats.
o Fibrosis Induction: Administer 0.25 pL/g CCla in olive oil orally, 3 times per week for 6 weeks.
o Dosing Regimen: PXS-5153A is administered by oral gavage after 3 weeks of CCla
(therapeutic intervention) and continued until the end of the study. Doses used were 3 mg/kg
(low) and 10 mg/kg (high), once daily or three times a week.
o Endpoint Analysis:
= Plasma: Measure alanine aminotransferase (ALT) and aspartate aminotransferase (AST)
levels.
= Liver Tissue: Fix one lobe in formalin for Sirius Red staining (fibrosis area quantification).
Snap-freeze the remainder for biochemical analysis of hydroxyproline (HYP) and collagen
crosslinks [1].

The Role of LOXL2/LOXL3 in Fibrosis and Beyond

Understanding the biological targets is crucial. LOXL2 and LOXL3 are copper-dependent amine oxidases
that drive the formation of covalent crosslinks in collagen and elastin, which is essential for extracellular

matrix (ECM) stabilization [1] [4].

¢ In Fibrosis: This crosslinking process becomes pathological. Excessive deposition and crosslinking
of collagen lead to tissue stiffening, scarring, and organ dysfunction. PXS-5153A directly counteracts
this by inhibiting the enzymatic activity of LOXL2/3, reducing crosslinks, and ameliorating fibrosis [1].

¢ Other Emerging Roles: Recent research reveals that LOXL3 has functions beyond the ECM. It can
localize in the nucleus and mitochondria, influencing processes like epithelial-mesenchymal transition
(EMT), inflammatory response regulation via STAT3, and even promoting cancer chemoresistance by
stabilizing mitochondrial proteins to restrain ferroptosis [4] [5]. This highlights the enzymes as multi-
faceted targets.

The following diagram illustrates the mechanism of action of PXS-5153A and the role of LOXL2/3 in

fibrosis.
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LOXL2/3 Inhibitors in Clinical Development

While PXS-5153A remains a pre-clinical tool compound, other LOXL2 inhibitors have advanced to human

trials, validating the target.

e SNT-5382: A potent small-molecule LOXL2 inhibitor that reduced fibrosis and improved cardiac
function in a myocardial infarction mouse model. A Phase 1 clinical trial demonstrated a good safety
profile and sustained target engagement with once-daily oral dosing [6].

e Pharmaxis LOXL2 Program: Completed Phase 1 trials with two oral inhibitors, showing over 80%
enzyme inhibition for 24 hours from a single daily dose, confirming the feasibility of targeting LOXL2
in humans [7].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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